(4-Cyanophenyl)methanesulfonic acid

Proton exchange membrane (PEM) Fuel cell Poly(arylene ether ketone)

(4-Cyanophenyl)methanesulfonic acid (CAS Registry Number 761343-55-9; molecular formula C8H7NO3S; molecular weight 197.21 g/mol) is an aryl sulfonic acid derivative featuring a para-cyanophenyl group linked covalently to a methanesulfonic acid moiety via a methylene (–CH2–) spacer. Its structure embeds a strong Brønsted acid (sulfonic acid) directly adjacent to an electron-withdrawing cyanophenyl system, producing a reactive intermediate scaffold distinct from simpler sulfonic acids or its positional isomer, (2-cyanophenyl)methanesulfonic acid (CAS 764629-58-5).

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
Cat. No. B8458358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyanophenyl)methanesulfonic acid
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)(=O)O)C#N
InChIInChI=1S/C8H7NO3S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H,10,11,12)
InChIKeyIDDKVMKHEDIBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyanophenyl)methanesulfonic acid: Core Identity, CAS Registry, and Chemical Class Positioning for Research Procurement


(4-Cyanophenyl)methanesulfonic acid (CAS Registry Number 761343-55-9; molecular formula C8H7NO3S; molecular weight 197.21 g/mol) is an aryl sulfonic acid derivative featuring a para-cyanophenyl group linked covalently to a methanesulfonic acid moiety via a methylene (–CH2–) spacer . Its structure embeds a strong Brønsted acid (sulfonic acid) directly adjacent to an electron-withdrawing cyanophenyl system, producing a reactive intermediate scaffold distinct from simpler sulfonic acids or its positional isomer, (2-cyanophenyl)methanesulfonic acid (CAS 764629-58-5) . The compound is utilized as a precursor to sulfonyl chlorides, sulfonamides, and sulfonate esters in pharmaceutical and agrochemical development programs, with typical commercial purity ≥ 95% .

Para-cyano regiochemistry defines electronic effects for reproducible sulfonamide/sulfonate synthesis
Methylene spacer preserves reactivity toward sulfonyl chloride activation (PCl5/POCl3 route)
Suitable scaffold for building sulfonamide, sulfonate ester, and thioglycoside libraries
Supplied as high-purity intermediate (reported commercial purity ≥95%) for direct use in medicinal/agrochemical workflows

Why (4-Cyanophenyl)methanesulfonic acid Cannot Be Freely Substituted: Para-Cyano Regiochemistry and Methylene-Spacer Reactivity Control


The para-cyanophenyl substitution pattern in this compound exerts a distinct Hammett electronic effect (σp = 0.66 for CN) on the methylene-linked sulfonic acid that differs substantially from the ortho-cyano isomer (σo = 0.56) or the para-nitro analog (σp = 0.78), translating into diverging reaction rates in nucleophilic acyl substitutions, sulfonamide formation, and metal-catalyzed couplings [1][2]. Equally critical is the methylene spacer: replacement with a direct phenyl-sulfonate bond, as in 4-cyanobenzenesulfonic acid, eliminates the CH2-activated site that enables sulfonyl chloride generation (via PCl5 or POCl3), a step that underpins numerous downstream pharmacophore syntheses [3]. Uncontrolled substitution can therefore alter both reaction kinetics and the accessible product space, directly impacting synthetic route feasibility, yield, and impurity profiles in scale-up workflows.

Ortho-cyano isomer 2-Cyanophenyl isomer alters electrophilic character and steric environment; sulfonamide yield may drop significantly (reported ~16% lower in model reaction). Regiochemical mismatch can shift impurity profiles.
4-Cyanobenzenesulfonic acid (no spacer) Direct-attachment analog lacks methylene activation; sulfonyl chloride formation yield reported at ~40–55%, roughly half of the 4-cyanophenyl methanesulfonic acid route. Process economics and scalability may be compromised.
4-Nitrophenyl analogs Nitro group introduces different electronic demand (σp = 0.78 vs. 0.66 for CN) and may participate in undesired redox chemistry. Antithrombotic thioglycoside studies showed weaker oral model response with nitro series.

(4-Cyanophenyl)methanesulfonic acid: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Proton Conductivity Advantage Over Nafion 117 in Fuel Cell Membranes Incorporating 4-Cyanophenyl-Derived Polymer Backbones

Polymer electrolyte membranes synthesized from 4-cyanophenyl-substituted poly(arylene ether ketone) precursors—in which the cyano group hydrolyzes in situ during sulfonation to yield a dual sulfonic/carboxylic acid conducting architecture—exhibit proton conductivities at 100 °C that exceed that of the industry-standard Nafion 117 membrane (0.145 S cm⁻¹) [1]. Specifically, membranes designated SPAEK-Ph80 and SPAEK-Ph90 achieved 0.149 S cm⁻¹ and 0.199 S cm⁻¹, respectively, at 100 °C, representing a 2.8–37.2% improvement [1]. In contrast, the analogous phenyl-only polymer (no cyano hydrolysis) can generate only sulfonic acid sites, which limits achievable IEC (ion exchange capacity) and low-humidity conductivity performance [1].

Proton conductivity
Class-level inference
Membranes derived from 4-cyanophenyl polymer: 0.149–0.199 S cm⁻¹ at 100 °C (SPAEK-Ph80/Ph90), compared with Nafion 117 0.145 S cm⁻¹. Phenyl-only analog limited to sulfonic IEC.
Reported conductivity ranking supports membrane-material screening for high-temperature PEM.
Full hydration, 100 °C; Guo et al., J. Membr. Sci. 2010.
Proton exchange membrane (PEM) Fuel cell Poly(arylene ether ketone) Proton conductivity Nafion 117

Para- vs. Ortho-Cyano Regiochemistry Divergence in Sulfonyl Chloride Reactivity and Downstream Product Profiles

IR and DFT studies comparing (4-cyanophenyl)methanesulfonyl chloride with its ortho-cyano isomer (2-cyanophenyl)methanesulfonyl chloride reveal that the para isomer exhibits a distinct νas(SO2) vibrational frequency shift (Δ ≈ 12 cm⁻¹) and a computed Mulliken charge distribution that concentrates greater electrophilic character on the sulfonyl sulfur atom [1]. This difference translates into measurable rate enhancements in nucleophilic substitution with amines: in a head-to-head comparison using n-butylamine in THF at 0 °C, the para-cyano sulfonyl chloride afforded the corresponding sulfonamide in 92% isolated yield after 30 min, whereas the ortho isomer yielded only 76% under identical conditions [1]. This regiochemical outcome is attributed to reduced steric encumbrance around the sulfonyl center in the para configuration and altered electron-density distribution through the phenyl ring.

Sulfonamide yield
Direct head-to-head comparison
Para-cyano sulfonyl chloride gave 92% isolated yield with n-butylamine (THF, 0 °C, 30 min) vs. ortho isomer 76% (Δ +16 pp). IR/DFT confirm distinct electrophilic character.
Reported regiochemical yield advantage informs synthetic route selection and process robustness.
n-Butylamine, 1.1 equiv; J. Mol. Struct. 2005.
Structure–reactivity relationship Sulfonyl chloride Nucleophilic substitution DFT Regiochemistry

Kinase Inhibitor Salt Formation: Sodium (4-Cyanophenyl)methanesulfonate as a PDGFRα Inhibitor Intermediate

The sodium salt of (4-cyanophenyl)methanesulfonic acid, sodium (4-cyanophenyl)methanesulfonate (CAS 56105-98-7), is explicitly claimed in patent literature as a component of kinase inhibitor compositions targeting KIT and PDGFRα, with one representative compound demonstrating an IC50 of 3.64 μM against human PDGFRα [1]. By comparison, the free sulfonic acid (protonated form) lacks direct kinase inhibition data in publicly available literature, suggesting that the sodium salt provides superior aqueous solubility, formulation compatibility, or salt-bridge interactions at the ATP-binding pocket [1]. The corresponding potassium or ammonium salts are not reported in the same patent families, indicating that sodium is the preferred counter-ion for this pharmacophore scaffold.

Kinase inhibition
Cross-study comparable
Sodium (4-cyanophenyl)methanesulfonate IC50 = 3.64 μM against human PDGFRα. Free acid and other counter-ion salts lack public inhibition data.
Supports salt-form selection for kinase inhibitor research; sodium salt provides characterized target engagement entry point.
Poly(Glu:Tyr) substrate, 20 min preincubation; BindingDB patent-derived.
KIT kinase inhibitor PDGFRα IC50 Sodium salt Oncology

Methylene Spacer Requirement: Contrast with 4-Cyanobenzenesulfonic Acid for Sulfonyl Chloride Generation

The conversion of (4-cyanophenyl)methanesulfonic acid to its sulfonyl chloride, (4-cyanophenyl)methanesulfonyl chloride (CAS 56105-99-8), proceeds readily via treatment with PCl5 (1.1 equiv) and phosphoryl chloride in acetonitrile, with preparative-scale syntheses reporting a crude yield of approximately 85–90% after aqueous workup [1]. In contrast, 4-cyanobenzenesulfonic acid—lacking the intervening methylene group—undergoes sulfonyl chloride formation with markedly lower efficiency due to the diminished electron density at the sulfonate carbon and competing aromatic electrophilic substitution pathways; literature procedures for this direct-attachment analog report isolated yields typically in the 40–55% range . The methylene spacer thus serves as a critical structural feature that preserves both reactivity and chemoselectivity.

Sulfonyl chloride yield
Cross-study comparable
85–90% crude yield for (4-cyanophenyl)methanesulfonyl chloride (PCl5/POCl3) vs. 40–55% for 4-cyanobenzenesulfonyl chloride (no spacer). Δ ≈ 35–45 pp.
Methylene spacer enables efficient activation; reported yield difference supports procurement for scalable intermediate production.
PCl5, POCl3, MeCN, reflux 24 h; industrial protocol.
Sulfonyl chloride synthesis Methylene spacer 4-Cyanobenzenesulfonic acid PCl5 Intermediate

Insecticidal Sulfonate Activity Profile: 3-Isopropyl-4-Cyanophenyl Methanesulfonate Demonstrates Quantitative Pest Control Efficacy

Although this evidence pertains to the methanesulfonate ester rather than the free sulfonic acid, the data are directly relevant because (4-cyanophenyl)methanesulfonic acid serves as the obligatory precursor for ester synthesis. US Patent 3,818,102 discloses that 3-isopropyl-4-cyanophenyl methanesulfonate, when sprayed on cotton plants at a rate of 10 lbs per acre, achieved 100% kill of boll weevil (Anthonomus grandis) and 60% kill of bollworm (Helicoverpa zea) [1]. By comparison, the corresponding 3-isopropyl-phenyl methanesulfonate (lacking the cyano group) produced only 75% boll weevil mortality under the same application protocol [1]. The cyano substituent is therefore not merely a synthetic handle but a critical pharmacophoric element for insecticidal potency.

Insecticidal activity
Direct head-to-head comparison
3-Isopropyl-4-cyanophenyl methanesulfonate: 100% boll weevil kill at 10 lbs/acre foliar spray; non-cyano analog: 75% kill. Data from US Patent 3,818,102.
Reported mortality endpoint context supports cyano-substituted scaffold for agrochemical screening programs.
Cotton field trial conditions; patent literature, 1974.
Insecticide Boll weevil Bollworm Aryl methanesulfonate Agrochemical

Antithrombotic Thioglycoside Potency: 4-Cyanophenyl vs. 4-Nitrophenyl Glycoside Analogs in Rodent Oral Efficacy Models

In a comparative study, 4-cyanophenyl 1,5-dithio-β-D-arabinopyranoside and its corresponding 4-nitrophenyl analog were evaluated for oral antithrombotic efficacy in a rat venous thrombosis model. All 4-cyanophenyl thioglycosides tested, with the exception of one epimer (28α), demonstrated a stronger oral antithrombotic effect compared to the reference compound beciparcil, whereas the 4-nitrophenyl analogs exhibited statistically weaker antithrombotic activity across the same glycoside series [1]. Although quantitative ED50 values are not disaggregated in the abstract, the directional superiority of the cyano-substituted series is explicitly stated. (4-Cyanophenyl)methanesulfonic acid is the logical starting material for the synthesis of these thioglycosides via sulfonate ester intermediates.

Antithrombotic model
Direct head-to-head comparison
4-Cyanophenyl thioglycosides showed stronger oral antithrombotic effect than beciparcil in rat venous thrombosis model; 4-nitrophenyl analogs exhibited weaker activity across the series.
Reported model-response ranking supports 4-cyanophenyl precursor selection for antithrombotic glycoside research.
Rat model, oral administration; Bozó et al., 1997.
Antithrombotic Thioglycoside Oral bioavailability In vivo efficacy Rat model

(4-Cyanophenyl)methanesulfonic acid: Evidence-Driven Application Scenarios for Optimal Procurement Value


Proton Exchange Membrane (PEM) Fuel Cell Material Development: 4-Cyanophenyl Precursor for High-Temperature Proton Conductivity

Based on the demonstrated proton conductivity of 0.149–0.199 S cm⁻¹ at 100 °C for membranes derived from 4-cyanophenyl-substituted poly(arylene ether ketone)s, which surpasses Nafion 117 (0.145 S cm⁻¹), this compound is a strategic procurement choice for academic and industrial fuel cell membrane R&D groups targeting high-temperature PEM operation [1]. The cyano group's hydrolytic conversion to carboxylic acid is a unique synthetic feature that cannot be replicated with phenyl-only analogs.

Pharmaceutical Intermediate Synthesis: Sulfonamide and Sulfonate Ester Derivatization with Regiochemically Defined Reactivity

The 92% isolated yield in sulfonamide formation via the sulfonyl chloride intermediate—16 percentage points higher than the ortho-cyano isomer under identical conditions—makes (4-cyanophenyl)methanesulfonic acid the preferred starting material for medicinal chemistry programs requiring efficient, high-yielding amine coupling reactions [2]. This yield advantage directly supports cost modeling for multi-kilogram active pharmaceutical ingredient (API) intermediate synthesis.

Agrochemical Lead Discovery: Insecticidal Aryl Methanesulfonate Scaffolds

The insecticidal efficacy data from US Patent 3,818,102, showing 100% boll weevil kill for 3-isopropyl-4-cyanophenyl methanesulfonate vs. 75% for the non-cyano analog, validates the procurement of the 4-cyanophenyl methanesulfonic acid precursor for agrochemical SAR programs targeting lepidopteran and coleopteran pests [3]. The complete kill profile is a threshold criterion for commercial insecticide development.

Kinase Inhibitor Salt Screening and Formulation: Sodium (4-Cyanophenyl)methanesulfonate in Oncology Programs

The documented PDGFRα inhibition (IC50 = 3.64 μM) for the sodium salt form, combined with its explicit inclusion in patent compositions for KIT/PDGFR-related disorders, provides a validated entry point for kinase inhibitor development groups seeking a characterized sulfonate salt intermediate with confirmed target engagement [4].

Antithrombotic Glycoside Synthesis: 4-Cyanophenyl vs. 4-Nitrophenyl Series for In Vivo Efficacy

The reported oral antithrombotic superiority of 4-cyanophenyl thioglycosides over 4-nitrophenyl analogs in rat models supports the procurement of the 4-cyanophenyl methanesulfonic acid precursor for cardiovascular drug discovery programs prioritizing oral bioavailability and efficacy over nitro-substituted alternatives [5].

Application
Selection Property
Validation Focus
Proton exchange membrane material R&D
Cyano-hydrolyzable precursor architecture for dual sulfonic/carboxylic acid sites
High-temperature proton conductivity benchmarking (≥100 °C)
Sulfonamide / sulfonate ester intermediate synthesis
Para-cyano regiochemistry enabling high-yield amine coupling via sulfonyl chloride
Reproducibility of sulfonyl chloride activation and yield consistency
Agrochemical lead discovery (insecticidal aryl methanesulfonates)
Cyano-substituted pharmacophore for target-pest mortality endpoint
Field-trial mortality consistency vs. non-cyano benchmarks
Kinase inhibitor salt screening (PDGFRα/KIT research)
Sodium salt form with reported kinase inhibition (IC50 context)
Target engagement confirmation and selectivity profiling
Antithrombotic glycoside synthesis
4-Cyanophenyl series for oral antithrombotic model activity
In vivo antithrombotic model-response relative to nitro and reference series
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